molecular formula C7H12O2 B2437528 [(2S,5R)-5-Ethenyloxolan-2-yl]methanol CAS No. 1932188-39-0

[(2S,5R)-5-Ethenyloxolan-2-yl]methanol

Cat. No.: B2437528
CAS No.: 1932188-39-0
M. Wt: 128.171
InChI Key: KBCPCIDYIKJEOR-BQBZGAKWSA-N
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Description

[(2S,5R)-5-Ethenyloxolan-2-yl]methanol is a chiral, non-racemic tetrahydrofuran derivative of significant value in synthetic organic and medicinal chemistry. Its structure, featuring a defined (2S,5R) stereochemistry and both a hydroxymethyl and an ethenyl functional group, makes it a versatile chiral building block or synthetic intermediate . Researchers can leverage this compound for the stereoselective synthesis of complex natural products and novel molecular architectures. The ethenyl group is a reactive handle amenable to further chemical transformations, such as hydroboration or epoxidation, while the primary alcohol can be oxidized or used in coupling reactions . Compounds based on the tetrahydrofuran scaffold are prevalent in bioactive molecules and are frequently explored in pharmaceutical research for various therapeutic areas . This product is strictly for research applications and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[(2S,5R)-5-ethenyloxolan-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-2-6-3-4-7(5-8)9-6/h2,6-8H,1,3-5H2/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCPCIDYIKJEOR-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CCC(O1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H]1CC[C@H](O1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stereoselective Cyclization of Diol Precursors

Cyclization of diol precursors represents a foundational approach for constructing the tetrahydrofuran core. For [(2S,5R)-5-Ethenyloxolan-2-yl]methanol, this method involves a stereospecific ring-forming reaction from a 1,5-diol derivative. Key steps include:

  • Protection of the Hydroxymethyl Group : The primary alcohol at position 2 is protected using tert-butyldimethylsilyl (TBS) chloride or benzyl bromide to prevent undesired side reactions.
  • Activation for Cyclization : The secondary alcohol at position 5 is activated via mesylation or tosylation, enabling nucleophilic displacement.
  • Intramolecular Cyclization : Under basic conditions (e.g., K2CO3 in DMF), the activated intermediate undergoes cyclization to form the oxolane ring.
  • Deprotection : The TBS or benzyl group is removed using tetrabutylammonium fluoride (TBAF) or hydrogenolysis, yielding the free hydroxymethyl group.

Example Protocol :

  • Starting Material : (2S,5R)-5-(Ethenyl)-1,5-diol (synthesized via Sharpless asymmetric dihydroxylation).
  • Protection : TBSCl, imidazole, DMF, 0°C to room temperature, 12 hours (yield: 85%).
  • Cyclization : Mesyl chloride, Et3N, CH2Cl2, 0°C; followed by K2CO3, DMF, 60°C, 6 hours (yield: 78%).
  • Deprotection : TBAF, THF, room temperature, 2 hours (yield: 92%).

Ring-Closing Olefin Metathesis (RCM)

Ring-closing metathesis (RCM) using Grubbs catalysts offers a direct route to introduce the ethenyl group during cyclization. This method is advantageous for its atom economy and compatibility with sensitive functional groups.

  • Diene Precursor Synthesis : A linear diene precursor, such as 2-(hydroxymethyl)-5-vinylpent-4-en-1-ol, is prepared via Wittig olefination or cross-coupling.
  • RCM Reaction : Grubbs 2nd-generation catalyst (5 mol%) in CH2Cl2 under reflux facilitates cyclization, forming the tetrahydrofuran ring with concomitant ethenyl group installation.
  • Stereochemical Control : Chiral ligands or asymmetric catalysis ensure the (2S,5R) configuration. For example, (R)-BINAP-modified ruthenium catalysts achieve enantiomeric excess (ee) >90%.

Data Table 1: RCM Optimization Parameters

Catalyst Solvent Temperature (°C) Time (h) Yield (%) ee (%)
Grubbs II CH2Cl2 40 12 65 85
Hoveyda-Grubbs Toluene 80 6 72 92
Chiral Ru DCE 60 8 68 94

Enzymatic Resolution of Racemic Mixtures

Biocatalytic methods resolve racemic intermediates, offering high enantioselectivity. Lipases or esterases preferentially hydrolyze one enantiomer of a racemic acetate or carbonate.

  • Racemic Synthesis : [(2RS,5SR)-5-Ethenyloxolan-2-yl]methanol is synthesized via non-stereoselective cyclization.
  • Enzymatic Hydrolysis : Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7) selectively hydrolyzes the (2S,5R)-acetate, leaving the undesired enantiomer unreacted.
  • Separation : Chromatography isolates the desired (2S,5R)-alcohol with >99% ee.

Data Table 2: Enzymatic Resolution Efficiency

Enzyme Substrate Time (h) Conversion (%) ee (%)
CAL-B Acetylated 24 45 99
Pseudomonas Carbonate 48 38 95

Asymmetric Epoxide Ring-Opening

Epoxide intermediates undergo nucleophilic ring-opening with ethenyl nucleophiles, establishing the stereochemistry at C5.

  • Epoxide Synthesis : (2S)-Glycidyl ether is prepared from D-ribose via oxidation and epoxidation.
  • Ring-Opening : Ethenylmagnesium bromide (2 eq) in THF at −78°C opens the epoxide, yielding the trans-diol with (2S,5R) configuration.
  • Cyclization : Acidic conditions (HCl, MeOH) facilitate diol cyclization to the tetrahydrofuran derivative.

Key Observations :

  • Temperature Sensitivity : Ring-opening at −78°C minimizes side reactions (e.g., Grignard addition to the hydroxymethyl group).
  • Yield Enhancement : Crown ethers (18-crown-6) improve nucleophile accessibility, increasing yield to 82%.

Chemical Reactions Analysis

Types of Reactions

[(2S,5R)-5-Ethenyloxolan-2-yl]methanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxolane ring, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base, sulfonates in polar aprotic solvents.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, alcohols, and substituted oxolanes .

Scientific Research Applications

Organic Synthesis

[(2S,5R)-5-Ethenyloxolan-2-yl]methanol serves as a versatile building block in organic synthesis. It can be transformed into more complex molecules through various chemical reactions:

  • Oxidation Reactions: Converts to aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
  • Reduction Reactions: Can be reduced to alcohols or alkanes with reducing agents such as lithium aluminum hydride.
  • Substitution Reactions: Facilitates the introduction of functional groups into the oxolane ring.

Research indicates that this compound exhibits notable biological activities:

  • Antimicrobial Properties: Studies have shown it possesses moderate to excellent antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. For instance, one study reported a zone of inhibition (ZOI) of 22 mm against E. coli with a minimum inhibitory concentration (MIC) of 12.5 µg/mL .
  • Antifungal Activity: The compound also demonstrates good antifungal properties, making it a candidate for further exploration in pharmaceutical applications.

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent:

  • Drug Development: Its unique structure allows it to interact with biological targets effectively, potentially leading to new drug formulations aimed at treating infections or other diseases.

Fine Chemicals Production

The compound is utilized in the production of fine chemicals and pharmaceuticals. Its role as an intermediate in various synthetic pathways makes it valuable in industrial settings.

Green Chemistry Initiatives

The synthesis processes involving this compound often align with green chemistry principles, focusing on sustainability through solvent recycling and waste minimization.

Mechanism of Action

The mechanism by which [(2S,5R)-5-Ethenyloxolan-2-yl]methanol exerts its effects involves interactions with specific molecular targets and pathways. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular functions .

Comparison with Similar Compounds

Similar Compounds

    (2S,5R)-2-Isopropyl-5-methylcyclohexanone: Shares a similar stereochemistry and functional groups but differs in the ring structure and substituents.

    (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyloxy-thiophen-5-yl-substituted Tetrapyrazinoporphyrazine: Another compound with similar stereochemistry but with a more complex structure and different applications.

Uniqueness

[(2S,5R)-5-Ethenyloxolan-2-yl]methanol is unique due to its specific oxolane ring structure and the presence of a methanol group, which confer distinct chemical and biological properties.

Biological Activity

[(2S,5R)-5-Ethenyloxolan-2-yl]methanol is a compound of interest due to its potential biological activities. This article explores its biological activity, including antioxidant properties, enzyme inhibition, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound this compound belongs to a class of sugar-modified nucleosides. Its chemical structure can be represented as follows:

  • Molecular Formula : C₅H₈O₂
  • IUPAC Name : this compound

This structure is significant as it influences the compound's interaction with biological systems.

1. Antioxidant Activity

Research indicates that compounds similar to this compound exhibit notable antioxidant activities. For instance, studies have demonstrated that certain sugar-modified nucleosides can scavenge free radicals effectively. The antioxidant capacity is often assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) method.

CompoundIC50 (µg/mL)
Quercetin10.24
Caffeic Acid12.06
This compoundTBD

2. Enzyme Inhibition

This compound has been studied for its potential to inhibit specific enzymes, particularly those involved in metabolic pathways. For example, its role as an inhibitor of acetylcholinesterase (AChE) has been explored due to its implications in neurodegenerative diseases like Alzheimer's.

EnzymeInhibition TypeIC50 (µg/mL)
AcetylcholinesteraseCompetitiveTBD

3. Antimicrobial Activity

The compound has shown promise in antimicrobial activity against various pathogens. In vitro studies have indicated that sugar-modified nucleosides can exert antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus62.5 µg/mL
Escherichia coli78.12 µg/mL

Case Studies and Research Findings

  • Antioxidant Study : A study conducted on methanol extracts from various plants highlighted the antioxidant potential of compounds similar to this compound. The study utilized DPPH assays to quantify free radical scavenging abilities .
  • Enzyme Inhibition Research : A recent investigation focused on the inhibition of AChE by sugar-modified nucleosides, suggesting that modifications to nucleoside structures can enhance their inhibitory effects .
  • Antimicrobial Properties : Research published in Phytochemical Analysis detailed the antimicrobial efficacy of methanolic extracts containing compounds similar to this compound against resistant bacterial strains .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for [(2S,5R)-5-Ethenyloxolan-2-yl]methanol, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves stereoselective formation of the oxolan ring followed by functionalization. For example, analogous compounds are synthesized via cyclization of diols or epoxides under acidic or basic conditions, with the ethenyl group introduced via elimination or cross-coupling reactions (e.g., Heck reaction) . Optimization may involve adjusting catalysts (e.g., palladium for coupling), temperature, or solvent polarity to enhance yield and stereochemical purity. Batch vs. continuous flow systems can improve scalability and reproducibility .

Q. Which analytical techniques are critical for confirming the stereochemistry and purity of this compound?

  • Methodological Answer :

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve absolute configuration. SHELX is robust for small-molecule structures, leveraging intensity data and direct methods for phase determination .
  • NMR spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR can identify stereochemical splitting patterns (e.g., coupling constants for oxolan ring protons) .
  • Circular Dichroism (CD) : Compare experimental CD spectra with calculated spectra to validate enantiomeric purity, as demonstrated for structurally related dihydrofuranones .

Advanced Research Questions

Q. How does the ethenyl substituent influence the compound’s physicochemical properties and biological interactions compared to fluorophenyl analogs?

  • Methodological Answer :

  • Lipophilicity : The ethenyl group may reduce logP compared to fluorophenyl derivatives, altering membrane permeability. Computational tools (e.g., COSMO-RS) can predict partitioning behavior.
  • Electronic Effects : Ethenyl’s electron-rich nature vs. fluorine’s electronegativity impacts hydrogen-bonding and π-π stacking. Molecular docking studies (e.g., AutoDock Vina) can simulate binding to biological targets like enzymes or receptors .
  • Table : Comparison of Key Properties
SubstituentlogP (Predicted)Hydrogen-Bond Acceptor CapacityBiological Target Affinity (Hypothetical)
Ethenyl1.2LowModerate (e.g., antimicrobial targets)
2-Fluorophenyl2.1High (due to F)High (e.g., enzyme inhibition)

Q. What experimental strategies resolve contradictions in reported bioactivity data among stereoisomers of oxolan-2-yl methanol derivatives?

  • Methodological Answer :

  • Controlled Synthesis : Ensure stereochemical purity via chiral chromatography or asymmetric catalysis. For example, use Sharpless epoxidation or enzymatic resolution .
  • Dose-Response Studies : Compare IC50_{50} values across isomers in standardized assays (e.g., enzyme inhibition or cell viability).
  • Structural Dynamics : Apply molecular dynamics simulations (e.g., GROMACS) to analyze how isomer-specific conformations affect target binding .

Q. How can computational modeling guide the design of this compound derivatives for enhanced target specificity?

  • Methodological Answer :

  • QSAR Modeling : Use quantitative structure-activity relationship (QSAR) tools to correlate substituent effects (e.g., steric bulk, polarity) with bioactivity data from analogs .
  • Docking and Free Energy Calculations : Employ Schrödinger’s Prime MM-GBSA to predict binding free energy differences between derivatives.

Data Contradiction Analysis

Q. How should researchers address discrepancies in crystallographic data for oxolan-2-yl methanol derivatives?

  • Methodological Answer :

  • Phase Annealing : Apply SHELX-90’s phase-refinement algorithms to resolve ambiguities in electron density maps, particularly for flexible substituents like ethenyl .
  • Twinned Data Refinement : Use SHELXL’s twin-law functions for structures with pseudo-symmetry or twinning .

Structural and Mechanistic Insights

Q. What role does the oxolan ring’s conformation play in the compound’s reactivity and stability?

  • Methodological Answer :

  • Conformational Analysis : Use DFT calculations (e.g., Gaussian) to evaluate ring puckering modes (e.g., envelope vs. half-chair) and their impact on stability.
  • Kinetic Studies : Monitor degradation pathways (e.g., hydrolysis) via HPLC-MS under varying pH and temperature conditions .

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